molecular formula C15H14ClN3O4S B001238 Cefaclor monohydrate CAS No. 70356-03-5

Cefaclor monohydrate

Cat. No.: B001238
CAS No.: 70356-03-5
M. Wt: 367.8 g/mol
InChI Key: QYIYFLOTGYLRGG-GPCCPHFNSA-N
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Mechanism of Action

Target of Action

Cefaclor monohydrate, a second-generation cephalosporin antibiotic, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the cell wall .

Mode of Action

This compound operates as a beta-lactam antibiotic , similar to penicillins . It binds to specific PBPs within the bacterial cell wall, inhibiting the third and final stage of bacterial cell wall synthesis . This inhibition leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The bactericidal action of this compound results from the inhibition of cell-wall synthesis . By binding to PBPs, it blocks the final transpeptidation step of bacterial peptidoglycan cell wall synthesis . This action disrupts the biochemical pathways involved in cell wall formation, leading to cell lysis .

Pharmacokinetics

This compound is well absorbed when administered orally on an empty stomach . Its absorption is delayed in the presence of food . Although metabolism may play a role in the disposition of cefaclor, elimination is primarily renal . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours . The serum half-life in normal subjects is 0.6 to 0.9 hour .

Result of Action

The primary result of this compound’s action is the inhibition of bacterial growth . It is used to treat a wide variety of bacterial infections, including pneumonia and other lower respiratory tract infections, skin infections, ear infections, throat infections, tonsillitis, and urinary tract infections .

Action Environment

The action of this compound can be influenced by environmental factors such as temperature, oxygen, carbon dioxide, humidity, light, and pH during manufacturing and storage . These factors can enhance the degradation of this compound, which is degraded by oxidation, hydrolysis, and recimization . The role of different agents like chitosan, cyclodextrin, and nanoparticles to provide protection against degradation and also to improve the bactericidal action and pharmacokinetics profile of the drug has been highlighted .

Safety and Hazards

Cefaclor may cause an allergic skin reaction and may cause allergy or asthma symptoms or breathing difficulties if inhaled . It may cause serious side effects such as severe stomach pain, diarrhea that is watery or bloody, fever, swollen glands, rash or itching, joint pain, or general ill feeling .

Biochemical Analysis

Biochemical Properties

Cefaclor Monohydrate, like the penicillins, is a beta-lactam antibiotic . It exerts its effects by binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall . This interaction inhibits the third and last stage of bacterial cell wall synthesis .

Cellular Effects

This compound’s inhibition of cell wall synthesis leads to cell lysis, mediated by bacterial cell wall autolytic enzymes such as autolysins . This process affects various types of cells and cellular processes, influencing cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . By binding to PBPs, it inhibits bacterial cell wall synthesis, leading to cell lysis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . For instance, nanoparticles containing this compound showed extended-release up to 24 hours after the first 3 hours of burst effect .

Metabolic Pathways

This compound does not undergo appreciable biotransformation in the liver . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are largely facilitated by its excretion in the urine .

Subcellular Localization

The subcellular localization of this compound is primarily within the bacterial cell wall, where it binds to PBPs and inhibits cell wall synthesis .

Properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYIYFLOTGYLRGG-GPCCPHFNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3022748
Record name Cefaclor
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Molecular Weight

367.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Cefaclor
Source Human Metabolome Database (HMDB)
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Solubility

2.10e-01 g/L
Record name Cefaclor
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Mechanism of Action

Cefaclor, like the penicillins, is a beta-lactam antibiotic. By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, it inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins. It is possible that cefaclor interferes with an autolysin inhibitor.
Record name Cefaclor
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CAS No.

53994-73-3, 70356-03-5
Record name Cefaclor
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Record name CEFACLOR ANHYDROUS
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Record name Cefaclor
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Melting Point

327 °C
Record name Cefaclor
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Record name Cefaclor
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014971
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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